molecular formula C12H9ClF3N3O2 B2995758 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione CAS No. 339096-64-9

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione

Cat. No. B2995758
CAS RN: 339096-64-9
M. Wt: 319.67
InChI Key: XRJVXAMPYWOKBH-UHFFFAOYSA-N
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Description

The compound “1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione” is a complex organic molecule that contains a pyridine ring and a pyrrole ring . The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom . The pyrrole ring is a five-membered aromatic ring containing one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . The trifluoromethyl group, the chlorine atom, and the nitrogen atoms in the pyridine and pyrrole rings could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group, the chlorine atom, and the nitrogen atoms in the pyridine and pyrrole rings would likely affect its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the acylation of pyrrolidine-2,4-diones, a process that leads to the formation of 3-acyltetramic acids. This method employs Lewis acids, notably boron trifluoride, for the acylation reaction, highlighting its utility in organic synthesis (Jones et al., 1990).

  • It can be synthesized through a novel condensation process involving 2-(aminomethyl)pyridine and 1,3-diones. This method is efficient for producing 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles, which are significant in the field of heterocyclic chemistry (Klappa et al., 2002).

  • Another synthesis approach involves the heating of 3-ethoxycarbonyl derivatives with water or nitromethane to yield pyrrolidine-2,4-dione (tetramic acid) and its anhydro-derivatives, demonstrating its versatility in synthetic organic chemistry (Mulholland et al., 1972).

Analytical and Characterization Techniques

  • This compound is instrumental in the formation of n-ethoxycarbonyl amino acid trifluoroethyl esters, which are utilized in gas chromatography/mass spectrometry for the analysis of protein amino acids. This highlights its role in analytical chemistry, particularly in protein characterization (Vatankhah & Moini, 1994).

  • A study on the computational analysis of a similar compound, 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, reveals its antioxidant activity. This research provides insights into its structural and electronic properties, emphasizing its potential in pharmacology and material science (Boobalan et al., 2014).

Advanced Material Applications

  • In the realm of polymer science, derivatives of pyrrolidine-2,5-dione are used in the synthesis of alcohol-soluble n-type conjugated polyelectrolytes for electron transport layers in polymer solar cells. This application is crucial for the development of more efficient solar energy harvesting technologies (Hu et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s used as a pharmaceutical or agrochemical agent, its mechanism of action would likely involve interaction with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound to minimize potential risks .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals, and developing more efficient methods for its synthesis .

properties

IUPAC Name

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3O2/c13-8-5-7(12(14,15)16)6-18-11(8)17-3-4-19-9(20)1-2-10(19)21/h1-2,5-6H,3-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJVXAMPYWOKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione

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